molecular formula C16H16F4N4 B2431860 2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine CAS No. 2415603-19-7

2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine

Cat. No.: B2431860
CAS No.: 2415603-19-7
M. Wt: 340.326
InChI Key: FJTJGZRMPYYLEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a piperazine ring substituted with a 3-fluorophenylmethyl group and a pyrimidine ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine precursors. . The reaction conditions often include the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl and trifluoromethyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated or de-trifluoromethylated products.

Scientific Research Applications

2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. This compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorophenyl and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F4N4/c17-13-3-1-2-12(10-13)11-23-6-8-24(9-7-23)15-21-5-4-14(22-15)16(18,19)20/h1-5,10H,6-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTJGZRMPYYLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F4N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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